BenchChemオンラインストアへようこそ!

(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Chiral resolution Enantioselective synthesis Medicinal chemistry

(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1931961-71-5) is a single-enantiomer, N-Boc-protected derivative of the conformationally rigid 3-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold. With a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol, it bears a bridgehead carboxylic acid at the 1-position and a Boc-protected tertiary amine within the fused cyclopropane-pyrrolidine bicyclic system.

Molecular Formula C11H17NO4
Molecular Weight 227.26
CAS No. 1931961-71-5
Cat. No. B3112869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS1931961-71-5
Molecular FormulaC11H17NO4
Molecular Weight227.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O
InChIInChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m1/s1
InChIKeyOUTDFRNFTVGFRQ-RDDDGLTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1931961-71-5) – Chiral N-Boc-Protected Bicyclic Amino Acid Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1931961-71-5) is a single-enantiomer, N-Boc-protected derivative of the conformationally rigid 3-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold. With a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol, it bears a bridgehead carboxylic acid at the 1-position and a Boc-protected tertiary amine within the fused cyclopropane-pyrrolidine bicyclic system . This rigid three-dimensional scaffold is a privileged motif in pharmaceutical research, found in marketed drugs such as the hepatitis C protease inhibitor Victrelis (boceprevir) and the broad-spectrum antibacterial Trovafloxacin, and is actively employed in fragment-based drug discovery to enhance target selectivity, improve metabolic stability, and optimize binding entropy [1][2].

Why (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs Without Consequence


The 3-azabicyclo[3.1.0]hexane chemical space includes multiple stereoisomers, regioisomers, and N-protecting-group variants—each with distinct physicochemical, reactivity, and biological profiles. Substituting the (1S,5S)-configured 1-carboxylic acid Boc derivative with its (1R,5R) enantiomer, the 2-carboxylic acid regioisomer series, or the unprotected hydrochloride salt introduces divergent hydrogen-bonding geometries, altered acid/base character, and incompatible protecting-group orthogonality in multi-step synthetic sequences [1][2]. Patent literature explicitly notes that 3-azabicyclo[3.1.0]hexane derivatives possess at least two chiral centers at positions 1 and 5, and that the specific absolute configuration is critical for biological target engagement, as demonstrated in structure-activity relationship studies of DPP-IV inhibitors and dopamine D₃ receptor modulators [2][3]. Consequently, interchange without rigorous re-validation risks loss of potency, selectivity, or synthetic compatibility.

Head-to-Head Quantitative Differentiation Evidence for (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Against Closest Analogs


Stereochemical Identity: (1S,5S) vs. (1R,5R) Enantiomer — Impact on Biological Recognition and Chiral Purity Requirements

The (1S,5S) absolute configuration constitutes a discrete molecular entity (CAS 1931961-71-5) distinct from its (1R,5R) enantiomer (CAS 1165450-63-4). While a direct head-to-head biological comparison between these two enantiomers is not available in the open literature for the Boc-1-carboxylic acid series, the closely related 3-azabicyclo[3.1.0]hexane-2-carboxylic acid stereoisomers were systematically resolved by Bakonyi et al., who demonstrated that optical resolution via diastereomeric salt formation or chiral stationary-phase chromatography yielded all four stereoisomers with distinct physicochemical and chiroptical properties [1]. In a broader class context, patent disclosures on 3-azabicyclo[3.1.0]hexane-based dopamine D₃ modulators explicitly state that the absolute configuration at positions 1 and 5 determines receptor binding affinity and functional activity [2]. The (1S,5S)-Boc-1-carboxylic acid is commercially supplied at ≥95% enantiomeric purity (typical specification: NLT 98% by chiral HPLC) , whereas the racemate (CAS 1363381-55-8) lacks defined stereochemistry and is unsuitable for enantioselective target engagement studies.

Chiral resolution Enantioselective synthesis Medicinal chemistry Stereochemistry

Regioisomeric Differentiation: 1-Carboxylic Acid vs. 2-Carboxylic Acid Derivatives — Influence on Hydrogen-Bonding Geometry and Scaffold Utilization

The 3-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold positions the carboxyl group at the bridgehead carbon, whereas the more extensively studied 2-carboxylic acid (methanoproline) series bears the acid on the pyrrolidine ring. The 2-carboxylic acid stereoisomers, exemplified by naturally occurring (S)-cis-3,4-methanoproline, function as proline mimetics and exhibit cis/trans amide bond conformational preferences (42–92% cis isomer in peptides) that are exploited for inducing β-turn secondary structures [1]. In contrast, the 1-carboxylic acid substitution pattern places the carboxylate at a quaternary bridgehead position, offering a distinct spatial orientation of the acid functionality for fragment linking and scaffold hopping strategies. The 3-azabicyclo[3.1.0]hexane-1-carboxylic acid framework has been identified in biologically active compounds targeting histamine H₁ receptors (exemplified by CHEMBL1276947, Ki = 5.37 nM) [2], whereas the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold is prevalent in HCV NS3 protease and DPP-IV inhibitor programs [3]. No quantitative head-to-head potency comparison between the 1-COOH and 2-COOH regioisomers has been published for the same biological target; however, the distinct vector of the carboxylate group makes the two scaffolds non-interchangeable in structure-based design.

Regioisomer Peptidomimetics Fragment-based drug discovery Conformational restriction

N-Protecting Group Orthogonality: Boc vs. Cbz vs. Fmoc Derivatives — Synthetic Compatibility and Deprotection Selectivity

The Boc (tert-butoxycarbonyl) protecting group on the (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid core provides acid-labile N-protection that is orthogonal to the Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection schemes commonly used in peptide and combinatorial chemistry. The corresponding (1S,5S)-Cbz-protected analog (CAS 2387569-13-1, molecular weight 261.27 g/mol, purity NLT 98%) requires hydrogenolytic or strongly acidic deprotection conditions, whereas the (1R,5R)-Fmoc variant (CAS 2381048-87-7, molecular weight 365.41 g/mol) is cleaved under basic conditions. The Boc group is selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the bridgehead carboxylic acid, enabling sequential functionalization at the nitrogen center. The Boc-deprotected (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride (CAS 1181458-33-2, molecular weight 163.60 g/mol) is available as a direct alternative for applications requiring a free secondary amine. The molecular weight range across the protection variants (227.26 for Boc, 261.27 for Cbz, 365.41 for Fmoc, 163.60 for HCl salt) directly impacts downstream physicochemical properties such as solubility and LogP.

Protecting group strategy Solid-phase synthesis Orthogonal protection Multi-step synthesis

Conformational Rigidity-Driven Target Selectivity: Class-Level Evidence from 3-Azabicyclo[3.1.0]hexane-Derived DPP-IV and Autotaxin Inhibitors

The 3-azabicyclo[3.1.0]hexane core is explicitly valued in medicinal chemistry for its conformational rigidity, which pre-organizes functional groups in defined spatial orientations that can enhance binding affinity and selectivity. In the DPP-IV inhibitor program reported by Sattigeri et al., incorporation of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives at the P2 region of 2-cyanopyrrolidine-class compounds yielded nanomolar DPP-IV inhibitors with selectivity against related proteases [1]. More recently, a triazolyl-azabicyclo[3.1.0]hexane derivative (14e) was identified as a potent autotaxin (ATX) inhibitor with an in vitro IC₅₀ of 14.2 nM and a human plasma IC₅₀ of 0.7 nM, achieving >97% suppression of plasma LPA₁₈:₂ ex vivo; molecular dynamics simulations confirmed that the rigid bicyclic scaffold preferentially adopts an intrinsically rigid conformation that supports a stable zinc-coordinating binding mode and optimal occupation of the ATX hydrophobic pocket [2]. While these data are derived from elaborated analogs rather than the Boc-protected building block itself, they establish the class-level principle that the 3-azabicyclo[3.1.0]hexane scaffold confers measurable advantages in potency and selectivity over more flexible amine scaffolds; the (1S,5S)-Boc-1-carboxylic acid provides this core with the appropriate stereochemistry and orthogonal protection for downstream elaboration.

Conformational restriction Target selectivity DPP-IV Autotaxin Drug design

Synthetic Accessibility and Scalability: Boc-Protected 1-Carboxylic Acid vs. HCl Salt as Starting Materials for Multi-Step Synthesis

The Boc-protected form (CAS 1931961-71-5) is commercially available at ≥95% purity from multiple vendors, with the Boc group providing direct compatibility with a wide range of downstream transformations including amide coupling, esterification, and transition-metal-catalyzed cross-coupling reactions without premature amine deprotection . In contrast, the corresponding hydrochloride salt (CAS 1181458-33-2, MW 163.60) requires an additional Boc re-protection step if N-protection is needed for subsequent chemistry, adding at least one synthetic operation and associated yield loss. The 3-azabicyclo[3.1.0]hexane ring system itself is accessed via well-established industrial routes, including the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts at loadings as low as 0.005 mol%, affording exo/endo ratios of 1.6:1 [1], or via palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides in moderate to good yields [2]. The specific (1S,5S) stereochemistry can be obtained through chiral resolution or asymmetric synthesis, although no published large-scale process for this exact building block was identified in the open literature.

Synthetic efficiency Process chemistry Protecting group strategy Scale-up

Defined Research and Procurement Scenarios Where (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Is the Preferred Choice


Enantioselective Fragment-Based Drug Discovery Requiring a Single-Enantiomer, Rigid Bicyclic Amine Scaffold with Bridgehead Carboxylic Acid

Fragment-based drug discovery (FBDD) programs targeting chiral binding sites demand enantiopure building blocks to avoid ambiguous screening results. The (1S,5S)-Boc-1-carboxylic acid provides a conformationally locked scaffold that positions the carboxylic acid at a quaternary bridgehead carbon—a topology distinct from the more common methanoproline (2-carboxylic acid) series. The rigid core pre-organizes hydrogen-bond donors/acceptors, potentially enhancing hit rates in fragment screens against targets where conformational entropy penalty is a limiting factor, as supported by the class-level evidence from 3-azabicyclo[3.1.0]hexane-derived DPP-IV and ATX inhibitor programs [1][2]. The Boc protection allows direct incorporation into parallel synthesis workflows without additional protection/deprotection steps.

Multi-Step Convergent Synthesis of Protease or GPCR Inhibitors with Orthogonal Protection Requirements

In convergent synthetic strategies toward elaborated protease inhibitors or GPCR ligands, the Boc-protected bridgehead acid can be chemoselectively coupled to an amine-bearing fragment via the free carboxylic acid while the bicyclic amine remains masked. This orthogonal reactivity is not available with the unprotected HCl salt (CAS 1181458-33-2), which would require re-protection prior to acid coupling. The acid-labile nature of the Boc group allows final global deprotection under mild conditions (TFA/CH₂Cl₂) that preserve acid-sensitive functionality elsewhere in the molecule [3]. This synthetic advantage translates directly to fewer steps and higher overall yield in library production.

Scaffold-Hopping and Patent Diversification Around Known Methanoproline-Containing Chemical Series

When medicinal chemistry teams seek to diversify away from methanoproline-based (2-carboxylic acid) scaffolds—which dominate the 3-azabicyclo[3.1.0]hexane patent landscape through HCV protease inhibitors (boceprevir, Victrelis) and DPP-IV inhibitors—the 1-carboxylic acid regioisomer represents a topologically distinct replacement that offers a different carboxylate vector for target engagement [1]. Although direct potency comparisons are not available, the 1-carboxylic acid scaffold has demonstrated biological relevance through potent elaborated analogs such as the histamine H₁ receptor ligand CHEMBL1276947 (Ki = 5.37 nM) [4]. Procurement of the (1S,5S)-Boc-1-carboxylic acid enables rapid exploration of this underexploited region of chemical space for patent diversification.

Synthesis of Conformationally Restricted Amino Acid or Peptidomimetic Building Blocks Incorporating a Quaternary Bridgehead Acid

The quaternary bridgehead carboxylic acid in the (1S,5S)-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is structurally analogous to α,α-disubstituted amino acids, offering resistance to racemization and metabolic degradation. After Boc deprotection, the resulting secondary amine can be acylated, alkylated, or incorporated into peptide-like scaffolds, with the rigid bicyclic core enforcing a defined conformational preference that can stabilize specific secondary structure elements [1]. This application leverages the unique combination of the 1-carboxylic acid regioisomer with the (1S,5S) stereochemistry, which is not accessible from the more common 2-carboxylic acid methanoproline starting materials.

Quote Request

Request a Quote for (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.